molecular formula C8H9N3 B1396053 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine CAS No. 936243-44-6

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1396053
CAS No.: 936243-44-6
M. Wt: 147.18 g/mol
InChI Key: NEHBOXJWQVLSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry, belonging to the 7-azaindole (pyrrolopyridine) class of heterocycles. This scaffold is recognized as a privileged structure in drug discovery, serving as a bioisostere for purines and other aromatic heterocycles, which allows it to interact effectively with the ATP-binding sites of various kinase targets . As a key synthetic intermediate, it is used to develop novel small-molecule inhibitors for challenging therapeutic areas. Recent research highlights the value of the 1H-pyrrolo[2,3-b]pyridine core in designing potent inhibitors for oncology targets. This includes the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML) , Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy , and inhibitors targeting the V600E mutant form of BRAF for melanoma and other cancers . Furthermore, this scaffold has been successfully explored in the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors, which are relevant for treating inflammatory diseases and central nervous system (CNS) disorders . The compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, utilizing appropriate safety procedures.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHBOXJWQVLSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269564
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936243-44-6
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936243-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergent Therapeutic Landscape of 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a cornerstone for the development of a multitude of targeted therapies. This guide focuses on a specific, yet promising derivative, 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine. We will dissect the therapeutic potential of this molecule by exploring its likely biological targets, the rationale for their selection based on extensive preclinical data from structurally related compounds, and the experimental workflows required for validation.

The Strategic Significance of the 2-methyl and 3-amino Substitutions

The core 1H-pyrrolo[2,3-b]pyridine structure is a known "hinge-binder," adept at interacting with the hinge region of protein kinases. The strategic placement of the 2-methyl and 3-amino groups on this scaffold is not arbitrary. The 3-amino group can serve as a crucial hydrogen bond donor and a key attachment point for further chemical modifications to enhance potency and selectivity. The 2-methyl group can provide beneficial steric interactions within the ATP-binding pocket of various kinases, contributing to affinity and selectivity. This guide will illuminate how these features can be leveraged against a range of high-value therapeutic targets.

I. Oncology: A Primary Frontier

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime focus for drug development. The 1H-pyrrolo[2,3-b]pyridine scaffold has consistently demonstrated potent anti-cancer activity through the inhibition of several key oncogenic kinases.

Fibroblast Growth Factor Receptors (FGFRs)

Abnormal FGFR signaling, due to gene amplification, fusions, or activating mutations, is a significant driver in a variety of solid tumors, including breast, lung, and bladder cancers.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.[1][2]

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs and preventing the autophosphorylation and activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This ultimately leads to reduced cell proliferation, migration, and invasion, and can induce apoptosis.[1]

  • Rationale for 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: The core scaffold is adept at forming hydrogen bonds with the hinge region of FGFRs. The 3-amino group can be further functionalized to interact with the hydrophobic pocket, a strategy that has proven effective in optimizing FGFR inhibitors.[1]

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated immune responses.[3] Dysregulation of this pathway is implicated in both hematological malignancies and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop selective inhibitors of JAK family members.

  • JAK1: As a key player in inflammatory and autoimmune responses, selective JAK1 inhibition is a promising therapeutic strategy.[3] N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been developed as potent and selective JAK1 inhibitors.[3]

  • JAK3: Given its more restricted expression in hematopoietic cells, JAK3 is an attractive target for immunomodulatory drugs with a potentially better safety profile.[4][5] 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators targeting JAK3.[4][5]

  • Mechanism of Action: These inhibitors function by competing with ATP for binding to the catalytic domain of the JAK enzymes, thereby blocking the phosphorylation and activation of STAT proteins and downstream gene expression.

  • Rationale for 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[4][5] This suggests that the 3-amino position of our lead compound is a prime site for modification to achieve potent and selective JAK inhibition.

Other Promising Oncological Targets

Several other kinases and enzymes involved in cancer progression are also potential targets for 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, based on studies of related compounds:

  • c-Met: The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that, when dysregulated, promotes tumor growth, invasion, and metastasis. 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated strong c-Met kinase inhibition.[6]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response. Inhibiting ATM can sensitize cancer cells to chemo- and radiotherapy. Highly selective ATM inhibitors have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold.[7]

  • Traf2- and Nck-interacting kinase (TNIK): TNIK is involved in Wnt signaling and has emerged as a target in colorectal cancer. Potent TNIK inhibitors with IC50 values in the low nanomolar range have been discovered from a 1H-pyrrolo[2,3-b]pyridine library.[8]

  • Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK): MRCK plays a role in cell motility and invasion, making it a target for anti-metastatic therapies. Pyrrolo[2,3-b]pyridine compounds have been identified as MRCK inhibitors.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. 3-pyrimidinyl pyrrolo[2,3-b]pyridine derivatives have been developed as CDK2 and CDK9 inhibitors.[10]

  • Lysine-Specific Demethylase 1 (LSD1): As an epigenetic modifier, LSD1 is a promising target in various cancers, particularly acute myeloid leukemia. Pyrrolo[2,3-c]pyridines have been designed as potent and reversible LSD1 inhibitors.[11]

II. Neurodegenerative Disorders: Targeting Alzheimer's Disease

The multifactorial nature of Alzheimer's disease necessitates the development of therapies that can address its complex pathology. The 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise in targeting key enzymes implicated in the progression of this devastating disease.

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a pivotal role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, one of the pathological hallmarks of Alzheimer's disease.[12][13][14]

  • Mechanism of Action: Inhibition of GSK-3β prevents the aberrant phosphorylation of tau, thereby reducing the formation of neurofibrillary tangles.[12][14] This can also lead to an increase in the expression of neurogenesis-related biomarkers and promote the outgrowth of neuronal neurites.[13][14]

  • Rationale for 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: Several studies have reported the development of potent and selective GSK-3β inhibitors based on the pyrrolo[2,3-b]pyridine core.[12][13][14] These compounds have demonstrated efficacy in cellular and animal models of Alzheimer's disease.[12][13] The structure of 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine provides a solid starting point for the design of novel GSK-3β inhibitors.

Imaging Agents for Tau Aggregates

In addition to therapeutic intervention, the development of diagnostic tools is crucial for the early detection and monitoring of Alzheimer's disease. Pyrrolopyridine compounds have been investigated as potential imaging agents for detecting tau aggregates in the brain using Positron Emission Tomography (PET).[15]

  • Mechanism of Action: These compounds are designed to bind with high affinity and selectivity to tau aggregates, allowing for their visualization and quantification in the living brain.[15]

  • Rationale for 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: The pyrrolo[2,3-b]pyridine scaffold can be radiolabeled and optimized to cross the blood-brain barrier and bind to tau pathology, making it a viable candidate for the development of novel PET tracers.

III. Inflammatory and Autoimmune Diseases

Chronic inflammation is a key feature of many debilitating diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its potential to modulate inflammatory pathways.

Phosphodiesterase 4B (PDE4B)

PDE4 is an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory and immune cells.[16] Inhibition of PDE4 has anti-inflammatory effects and is a validated therapeutic strategy for diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[16]

  • Mechanism of Action: By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines such as TNF-α from macrophages.[16]

  • Rationale for 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[16] This highlights the potential of the core scaffold to be adapted for the development of novel anti-inflammatory agents.

Experimental Workflows and Protocols

The validation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine as a therapeutic agent against these potential targets requires a systematic experimental approach.

General Workflow for Target Validation

G cluster_0 In Vitro Evaluation cluster_1 Cellular & In Vivo Studies A Biochemical Assays (e.g., Kinase Activity) B Cell-Based Assays (Target Engagement, Downstream Signaling) A->B C Selectivity Profiling (Kinase Panel Screening) B->C D Cell Proliferation & Apoptosis Assays C->D Lead Compound Selection E In Vivo Pharmacokinetics (ADME) D->E F In Vivo Efficacy Studies (Xenograft or Disease Models) E->F

Caption: A generalized workflow for the preclinical validation of a lead compound.

Representative Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR or GSK-3β)
  • Reagents and Materials:

    • Recombinant human kinase (e.g., FGFR1 or GSK-3β)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (test compound)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against some of the potential targets discussed. This data provides a benchmark for the expected potency of optimized derivatives of 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine.

TargetDerivative ClassReported IC50Reference
FGFR11H-pyrrolo[2,3-b]pyridine derivative7 nM[1]
c-Met1H-pyrrolo[2,3-b]pyridine derivative22.8 nM[6]
GSK-3βpyrrolo[2,3-b]pyridine derivative0.22 nM[12]
GSK-3βpyrrolo[2,3-b]pyridine derivative0.35 nM[13][14]
TNIK1H-pyrrolo[2,3-b]pyridine derivative< 1 nM[8]
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamide0.11 - 1.1 µM[16]

Signaling Pathway Visualization

The following diagram illustrates the central role of the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are downstream of many of the discussed receptor tyrosine kinase targets.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR->Proliferation

Caption: Key downstream signaling pathways of receptor tyrosine kinases.

Conclusion

2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a molecule of significant therapeutic interest, standing at the intersection of multiple, high-value drug discovery pathways. The extensive body of literature on its parent scaffold, 1H-pyrrolo[2,3-b]pyridine, provides a robust foundation for predicting its potential targets, which span oncology, neurodegenerative disorders, and inflammatory diseases. The strategic positioning of the 2-methyl and 3-amino groups offers a promising starting point for the design of potent and selective inhibitors against kinases such as FGFR, JAKs, and GSK-3β, among others. The experimental workflows outlined in this guide provide a clear path for the preclinical validation of this promising compound. Further investigation into the structure-activity relationships and optimization of this core structure will undoubtedly pave the way for the development of novel and effective targeted therapies.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (Source: Not available)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (Source: RSC Publishing)
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. (Source: PubMed)
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (Source: PubMed)
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (Source: Not available)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. (Source: PubMed)
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (Source: PubMed)
  • WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles. (Source: Not available)
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (Source: Not available)
  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. (Source: TheraIndx)
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PMC. (Source: PMC)
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (Source: PMC)
  • WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer - Google Patents.
  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed. (Source: PubMed)
  • WO2017094026A1 - 3-pyrimidinyl pyrrolo [2,3-b] pyridine as new anticancer agents and the process for the preparation thereof - Google Patents.

Sources

The 7-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged from a niche heterocyclic curiosity to a cornerstone of modern medicinal chemistry. Recognized as a "privileged fragment," its unique combination of physicochemical properties and versatile biological activity has cemented its role in the development of numerous therapeutic agents, including approved drugs and clinical candidates.[1] This guide provides a senior-level perspective on the 7-azaindole scaffold, delving into its strategic value as a bioisostere, prevalent synthetic methodologies, its profound impact on kinase inhibition, and its expanding applications across diverse therapeutic areas. We will explore the causal chemistry that makes this scaffold so effective and provide practical, field-proven insights for its application in drug discovery programs.

The Strategic Value of 7-Azaindole: More Than an Indole Mimic

At its core, the 7-azaindole scaffold is an isostere of indole, where a carbon atom at the 7-position is replaced by a nitrogen atom.[2] This seemingly minor alteration imparts a profound and advantageous shift in its molecular properties, making it a superior choice in many drug design scenarios.

Key Physicochemical Advantages:

  • Enhanced Hydrogen Bonding: The introduction of the pyridine nitrogen creates a powerful hydrogen bond acceptor, which, in concert with the pyrrole N-H donor, establishes a unique bidentate hydrogen bonding system.[3][4] This feature is fundamental to its success in kinase inhibition, where it expertly mimics the hinge-binding interactions of adenine in ATP.[5]

  • Improved Solubility and Physicochemical Profile: The pyridine nitrogen generally increases the polarity and aqueous solubility of the molecule compared to its indole counterpart.[6] This can be critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, a common hurdle in drug development.

  • Modulated Metabolic Stability: The electronic nature of the pyridine ring can alter the metabolic profile of the molecule. While it can introduce new potential sites for metabolism (e.g., via aldehyde oxidase), it can also block metabolism at other positions, offering a tool to mitigate metabolic liabilities observed with indole-based compounds.[7]

  • Intellectual Property: The novelty of the scaffold compared to the more common indole provides opportunities for creating new intellectual property space.[8]

The 7-azaindole scaffold's utility is not merely theoretical; it is a validated component in marketed drugs like the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax , both discovered through fragment-based drug discovery (FBDD) strategies.[8]

Synthetic Strategies: Accessing and Functionalizing the Core

The development of robust synthetic routes to access and functionalize the 7-azaindole core has been pivotal to its widespread adoption.[9] Advances in metal-catalyzed cross-coupling and C-H activation have revolutionized the ability to selectively modify every position of the bicyclic system, enabling sophisticated structure-activity relationship (SAR) studies.[10]

A generalized workflow for functionalizing the 7-azaindole scaffold is illustrated below. The choice of strategy depends heavily on the desired substitution pattern and the commercial availability of starting materials.

G cluster_start Core Synthesis cluster_functionalization Scaffold Functionalization cluster_final Final Product Assembly Start 7-Azaindole Core N1_Prot N1-Protection (e.g., SEM, Boc) Start->N1_Prot Protecting Pyrrole NH C3_Func C3-Functionalization (e.g., Halogenation, Acylation) N1_Prot->C3_Func Electrophilic Substitution C5_Func C5-Functionalization (e.g., Suzuki, Buchwald-Hartwig) N1_Prot->C5_Func Metal-Catalyzed Coupling C2_Func C2-Arylation (C-H Activation) N1_Prot->C2_Func Directed C-H Functionalization C4_Func C4-Substitution (via N-oxide) N1_Prot->C4_Func Directs Halogenation Deprotect N1-Deprotection C3_Func->Deprotect C5_Func->Deprotect C2_Func->Deprotect C4_Func->Deprotect Final Final API Deprotect->Final

Caption: Generalized workflow for 7-azaindole functionalization.

Detailed Experimental Protocol: Palladium-Catalyzed C-2 Arylation

This protocol describes a representative C-H activation reaction, a modern and efficient method for functionalizing the 7-azaindole core. This method avoids the need for pre-functionalization (e.g., halogenation) of the heterocycle, making it an atom-economical choice.

Objective: To synthesize 2-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine via a palladium-catalyzed direct C-H arylation.

Self-Validation System:

  • Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) to ensure consumption of starting material.

  • Purification: Column chromatography is used to isolate the product from catalysts and byproducts.

  • Structural Confirmation: The final product's identity and purity are confirmed by ¹H NMR and Mass Spectrometry (MS).

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried 25 mL Schlenk flask, add 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 eq.), iodobenzene (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon gas three times. Under a positive pressure of argon, add 10 mL of anhydrous N,N-dimethylacetamide (DMA).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Reaction Monitoring: Periodically take a small aliquot from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate (e.g., silica gel, 20% ethyl acetate in hexanes) to monitor the disappearance of the starting material.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and evaporate the solvent to yield the product as a solid. Obtain ¹H NMR and ESI-MS spectra to confirm the structure and purity of the 2-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The expected mass [M+H]⁺ should be verified.

The Kinase Inhibitor Powerhouse

The most profound impact of the 7-azaindole scaffold has been in the discovery of protein kinase inhibitors.[5][11] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[11]

The 7-azaindole's ability to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket is the foundation of its efficacy.[3][12] This interaction, with the pyridine N acting as an acceptor and the pyrrole NH as a donor, provides a stable anchoring point for the inhibitor.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF BRAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival TF->Response Inhibitor Vemurafenib (7-Azaindole core) Inhibitor->RAF Inhibits (V600E Mutant)

Caption: Inhibition of the MAPK/ERK pathway by a 7-azaindole-based BRAF inhibitor.

Binding Modes and SAR Insights

X-ray crystallography has revealed that 7-azaindole inhibitors can adopt different binding modes within the kinase hinge, primarily classified as "normal" and "flipped".[3][12] This versatility allows for fine-tuning of interactions with the kinase and exploitation of adjacent pockets to enhance potency and selectivity.

The functionalization points on the 7-azaindole ring are critical for achieving desired activity and selectivity. The table below summarizes a hypothetical SAR for a series of p21-activated kinase 1 (PAK1) inhibitors, demonstrating how substitutions impact potency.[13]

Compound R¹ (C3-position) R² (C5-position) PAK1 IC₅₀ (nM) Comment
1a -H-H>1000Core scaffold shows minimal activity.
1b -Phenyl-H150C3-aryl group provides initial potency.
1c -Phenyl-Cl85Small electron-withdrawing group at C5 is tolerated.
1d -Phenyl-OCH₃45Electron-donating group at C5 improves potency, likely through interactions with the solvent front.
1e -(4-fluorophenyl)-OCH₃28Substitution on the C3-phenyl group explores the selectivity pocket.
1f -(4-pyridyl)-OCH₃15Introduction of a basic nitrogen can form additional favorable interactions.

This data is representative and compiled for illustrative purposes based on principles from cited literature.[13]

Expanding Therapeutic Horizons

While kinase inhibition remains its most celebrated role, the 7-azaindole scaffold's utility extends to a wide array of other biological targets.[14][15]

  • Antiviral Agents: 7-azaindole derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[16][17] More recently, they have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, highlighting their potential against emerging viral threats.[18]

  • Anticancer (Non-kinase): Novel 7-azaindole analogs have been designed as PARP inhibitors, offering a therapeutic strategy for certain cancers.[19]

  • Central Nervous System (CNS) Disorders: Researchers have explored 7-azaindole derivatives as inhibitors of β-amyloid aggregation for the potential treatment of Alzheimer's disease.[20]

  • Other Applications: The scaffold has demonstrated a wide range of other activities, including analgesic, anti-inflammatory, and cytokinin-like effects.[19][21][22]

Future Perspectives and Conclusion

The 7-azaindole scaffold is a testament to the power of strategic bioisosteric replacement in drug design. Its journey from a simple indole mimic to a privileged core in numerous drug discovery programs is driven by its unique physicochemical properties and synthetic tractability. The continued development of novel synthetic methods, particularly in C-H functionalization, will undoubtedly unlock even more sophisticated molecular designs.[9][10]

For researchers, scientists, and drug development professionals, the 7-azaindole is not just another heterocycle; it is a validated, versatile, and powerful tool. Its ability to confer favorable drug-like properties while providing a robust anchor for target engagement ensures that it will remain a highly relevant and frequently employed scaffold in the quest for new medicines for years to come.

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. Retrieved from [Link]

  • Kvaratskhelia, M., et al. (2019). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Scientific Reports, 9(1). Retrieved from [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Retrieved from [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Singh, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Retrieved from [Link]

  • Meanwell, N.A., et al. (2005). Processes for the preparation of antiviral 7-azaindole derivatives. U.S. Patent No. 6,884,889 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Yuda, M., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(10), 889-896. Retrieved from [Link]

  • Wang, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258. Retrieved from [Link]

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11216-11231. Retrieved from [Link]

  • Meanwell, N.A., et al. (2003). Process for the preparation of antiviral 7-azaindole derivatives. WIPO Patent Application WO/2003/082289 A1.
  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Retrieved from [Link]

  • Clark, J. D., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 346-351. Retrieved from [Link]

  • Marminon, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(10), 15956-15984. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. Retrieved from [Link]

  • McCoull, W., et al. (2014). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 5(11), 1646-1651. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

  • Yuda, M., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Kulkarni, A. R., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals, 13(11), 386. Retrieved from [Link]

  • Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Retrieved from [Link]

  • Liu, Z. (2015). Preparation method for 4-substituted-7-azaindole. Chinese Patent No. CN102746295B.
  • Jones, C., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent No. 1633750. Retrieved from [Link]

  • Sharma, P., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 260. Retrieved from [Link]

  • Li, Y. (2016). 7-azaindole and preparation method thereof. Chinese Patent Application No. CN105777748A.
  • Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(6), 1405-1411. Retrieved from [Link]

  • Marminon, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Routes for C3-Regioselective Amination of 2-Methyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere of indole and purine. It is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its ability to form critical hydrogen bonds within the ATP-binding pocket.

Functionalizing the C3 position of 2-methyl-7-azaindole presents a specific challenge. While the 2-methyl group sterically blocks the C2 position—simplifying regioselectivity—the electron-deficient nature of the pyridine ring (containing N7) significantly reduces the nucleophilicity of the C3 carbon compared to a standard indole. Consequently, direct oxidative amination often fails or requires harsh conditions that degrade the substrate.

This Application Note details two high-fidelity protocols to achieve C3-amination:

  • Direct Electrophilic Hydrazination (Metal-Free): A scalable route using azodicarboxylates (DEAD/DIAD) followed by reductive cleavage to yield primary amines.

  • Stepwise C3-Iodination & Cross-Coupling (Metal-Catalyzed): A robust modular approach for installing complex secondary or tertiary amines via Buchwald-Hartwig coupling.

Mechanistic Insight & Regioselectivity

The Electronic Landscape

In 7-azaindoles, the lone pair on the pyrrole nitrogen (N1) donates electron density into the ring system, making C3 nucleophilic. However, the pyridine nitrogen (N7) is electron-withdrawing, lowering the HOMO energy of the system relative to indole.

  • C2 Position: Blocked by the methyl group.

  • C3 Position: The most nucleophilic site remaining. It is the preferred site for Electrophilic Aromatic Substitution (EAS).

  • N1 vs. C3: Under basic conditions, N1 deprotonation occurs (

    
    ). Under neutral/acidic conditions suitable for EAS, C3 is the reactive center.
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for C3 functionalization based on the electrophile nature.

G Start 2-Methyl-7-Azaindole Inter C3-Sigma Complex (Cationic Intermediate) Start->Inter Nucleophilic Attack DEAD Reagent: DEAD/DIAD (Electrophilic Nitrogen) Inter->DEAD Path 1 NIS Reagent: NIS (Electrophilic Iodine) Inter->NIS Path 2 Hydrazine C3-Hydrazino Adduct DEAD->Hydrazine EAS Mechanism Amine Product A: 3-Amino-2-Methyl-7-Azaindole (Primary Amine) Hydrazine->Amine Reductive Cleavage (Zn/AcOH or H2/Ni) Iodide 3-Iodo-Intermediate NIS->Iodide Halogenation ComplexAmine Product B: C3-Substituted Amine (Sec/Tert Amine) Iodide->ComplexAmine Pd-Catalyzed C-N Coupling

Figure 1: Mechanistic divergence for C3-amination. Path 1 utilizes direct electrophilic nitrogen sources (DEAD) for primary amines. Path 2 utilizes an iodine handle for modular amine installation.

Protocol A: Direct Electrophilic Amination (The DEAD Method)

Application: Synthesis of C3-primary amines (


) or hydrazine precursors.
Mechanism:  Friedel-Crafts type alkylation of the azaindole C3 with an electron-deficient azo compound.
Materials
  • Substrate: 2-Methyl-7-azaindole (1.0 equiv)

  • Reagent: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1 equiv). Note: DIAD is preferred for safety/stability profiles.

  • Solvent: Toluene or THF (Anhydrous).

  • Reductant: Activated Zinc dust / Acetic Acid (for cleavage).

Experimental Procedure
Step 1: Formation of the Hydrazine Adduct
  • Setup: Charge a flame-dried round-bottom flask with 2-methyl-7-azaindole (1.0 g, 7.5 mmol) and anhydrous Toluene (15 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature prevents N1-functionalization side products.

  • Addition: Add DIAD (1.65 g, 8.2 mmol) dropwise over 15 minutes. The solution will typically turn yellow/orange.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product (C3-hydrazine dicarboxylate) is usually less polar than the starting material.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the white/pale yellow solid. Filter and dry.

    • Yield Expectation: 85–95%.

Step 2: Reductive Cleavage to C3-Amine
  • Dissolution: Dissolve the intermediate from Step 1 (1.0 g) in Ethanol (20 mL) and Glacial Acetic Acid (5 mL).

  • Reduction: Add activated Zinc dust (10 equiv) in portions.

    • Alternative: Hydrogenation using Raney Nickel (10 wt%) at 40 psi H₂ is cleaner but requires high-pressure equipment.

  • Heating: Heat the mixture to 60 °C for 4 hours. The N-N bond cleaves, and the carbamate groups are removed (if harsh acidic hydrolysis follows) or the hydrazine is reduced to the amine. Note: Complete removal of the carbamate often requires subsequent treatment with 6N HCl/reflux.

  • Isolation: Filter off Zinc. Neutralize filtrate with NaOH (aq) to pH 10. Extract with DCM (

    
     mL).
    
  • Purification: The free amine is unstable and prone to oxidation. Isolate as the HCl salt or use immediately in the next step.

Protocol B: C3-Iodination & Buchwald-Hartwig Coupling

Application: Synthesis of complex secondary/tertiary amines (Drug Discovery Libraries). Mechanism: Electrophilic iodination followed by Pd-catalyzed C-N bond formation.

Materials
  • Substrate: 2-Methyl-7-azaindole.

  • Iodinating Agent: N-Iodosuccinimide (NIS).

  • Catalyst System:

    
     / XPhos or BrettPhos.
    
  • Base:

    
     or 
    
    
    
    .
Experimental Procedure
Step 1: Regioselective C3-Iodination
  • Dissolution: Dissolve 2-methyl-7-azaindole (1.0 equiv) in DMF (0.5 M).

  • Iodination: Add NIS (1.05 equiv) portion-wise at RT.

    • Why NIS? It is milder than

      
       and avoids the formation of 
      
      
      
      , which can protonate N7.
  • Time: Stir for 1 hour. Conversion is usually rapid.

  • Workup: Pour into water. The 3-iodo-2-methyl-7-azaindole usually precipitates. Filter, wash with water, and dry.

    • Yield Expectation: >90%.[1][2]

Step 2: Palladium-Catalyzed Amination
  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Loading: Add 3-iodo-2-methyl-7-azaindole (1.0 equiv), Target Amine (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (1.5 equiv).
    • Ligand Choice:XPhos is excellent for general couplings. BrettPhos is preferred for primary amines.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol (degassed).

  • Reaction: Heat at 100 °C for 12 hours.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradients).

Data Summary & Comparison

The following table contrasts the two methodologies to assist in experimental design.

FeatureProtocol A: Electrophilic (DEAD)Protocol B: Cross-Coupling (Pd)
Primary Product Primary Amine (

)
Secondary/Tertiary Amines (

)
Regioselectivity Exclusive C3 (Steric/Electronic control)Exclusive C3 (determined by I-precursor)
Conditions Metal-Free, Open air (Step 1)Inert Atmosphere, Pd-Catalyst
Scalability High (Kg scale feasible)Moderate (Catalyst cost)
Limitations Requires harsh reduction stepRequires expensive ligands
Atom Economy Low (Loss of hydrazine byproduct)High (Convergent synthesis)

Troubleshooting & Optimization

N1-Protection

While 2-methyl-7-azaindole can often be reacted unprotected, the acidic N1-H can poison Palladium catalysts in Protocol B.

  • Solution: If yields in Protocol B are

    
    , protect N1 with a Tosyl (Ts) or SEM group prior to iodination.
    
    • Tosyl Protection:

      
      .
      
    • Deprotection:

      
      .
      
Catalyst Deactivation (N7 Coordination)

The pyridine nitrogen (N7) is a strong ligand for Copper and Palladium, potentially arresting the catalytic cycle.

  • Solution: Use LiOtBu or K3PO4 as bases instead of carbonates to facilitate transmetallation.

  • Ligand: Use bulky biaryl phosphines (XPhos, RuPhos) which sterically prevent the catalyst from getting "stuck" on the N7 nitrogen.

Purification of C3-Amines

3-amino-7-azaindoles are electron-rich and prone to oxidation (turning brown/black on silica).

  • Tip: Pre-treat silica gel with 1% Triethylamine.

  • Tip: Store the product as a hydrochloride or fumarate salt for long-term stability.

References

  • Recent Advances in the Functionalization of 7-Azaindoles. Source: National Institutes of Health (NIH) / PMC. Context: Overview of metal-catalyzed cross-coupling reactions on azaindole synthesis.

  • Electrophilic Amination of Indoles and Azaindoles. Source: Wikipedia / General Organic Chemistry. Context: Mechanism of using azodicarboxylates (DEAD/DIAD) for C3 functionalization.

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Source: ACS Publications (Journal of Organic Chemistry). Context: Demonstrates the high reactivity of the C3 position in 7-azaindoles towards electrophiles (analogous to iodination/amination).

  • Asymmetric Dearomatization of Indoles with Azodicarboxylates. Source: ResearchGate / JACS. Context: Detailed mechanistic insight into the reaction of indole-like scaffolds with DEAD/DIAD reagents.

  • Synthesis and Structural Characterization of Copper Complexes Containing 7-Azaindolyl Ligands. Source: MDPI. Context: Discusses the coordination chemistry of N7, relevant for understanding catalyst poisoning during amination.

Sources

Application Note: Optimizing Kinase Inhibition with the 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Rationale

The molecule 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-2-methyl-7-azaindole) represents a "privileged structure" in kinase drug discovery. While the free amine itself is rarely the final clinical candidate due to moderate potency and oxidative instability, it serves as a critical hinge-binding pharmacophore .

This Application Note guides researchers through the specific utility of this scaffold. Unlike the indole counterpart, the 7-azaindole core possesses a pyridine nitrogen (N7) that acts as a hydrogen bond acceptor, allowing for a bidentate interaction with the kinase hinge region that mimics the adenine ring of ATP. The C2-methyl group restricts conformational rotation and fills hydrophobic pockets near the gatekeeper residue, often enhancing selectivity for kinases such as JAK3 , MPS1 , and Aurora Kinases .

Key Mechanistic Advantages
  • ATP Mimicry: The pyrrolo[2,3-b]pyridine core is isosteric with purine.

  • Bidentate Binding: Forms H-bonds with the backbone NH and CO of the kinase hinge.

  • Vector Construction: The C3-amine provides an ideal vector for extending into the ribose-binding pocket or solvent-exposed front via amide or urea linkages.

Chemical Handling & Stability Protocol

CRITICAL WARNING: Electron-rich 3-amino-7-azaindoles are prone to rapid oxidative decomposition (dimerization) upon exposure to air and light. The free base is significantly less stable than its salt forms.

Protocol: Storage and Reconstitution

To ensure experimental reproducibility, strictly adhere to the following handling procedures.

  • Solid State Storage:

    • Store as the dihydrochloride (2HCl) salt whenever possible.

    • Keep at -20°C under an inert atmosphere (Argon or Nitrogen).

    • Protect from light using amber vials or aluminum foil wrapping.

  • Solubilization (Stock Preparation):

    • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

    • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize DMSO volume in final assays.

    • Procedure:

      • Purge the DMSO with nitrogen for 5 minutes to remove dissolved oxygen.

      • Weigh the scaffold rapidly in a glove box or low-humidity environment.

      • Dissolve and immediately aliquot into single-use volumes (e.g., 20 µL).

      • Freeze-Thaw Limit: Max 1 cycle. Discard after use.

Structural Biology & Design Strategy

The efficacy of this scaffold relies on "decorating" the 3-amine. The following diagram illustrates the logical flow from the raw scaffold to a potent inhibitor, highlighting the binding mode.

KinaseBinding Scaffold 2-Me-7-Azaindole-3-amine (The Scaffold) Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge Bidentate H-Bonds (N1-H & N7) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C2-Methyl (Steric Clash/Fit) SolventFront Solvent Exposed Area (Solubility/Potency) Scaffold->SolventFront C3-Amine Derivatization (Amides/Ureas)

Figure 1: Mechanistic interaction of the 2-methyl-7-azaindole scaffold with the kinase ATP-binding pocket. The C3-amine is the primary vector for chemical elaboration.

SAR Optimization Table

When designing a library based on this amine, use the following Structure-Activity Relationship (SAR) rules:

PositionModificationEffect on Kinase Activity
N1 (Pyrrole) Unsubstituted (H)Required. Acts as H-bond donor to Hinge backbone carbonyl.
N7 (Pyridine) NoneRequired. Acts as H-bond acceptor to Hinge backbone NH.
C2 (Methyl) Change to H or PhenylSelectivity Switch. Methyl fits small hydrophobic pockets (e.g., JAK1/3). Bulky groups here may clash with the Gatekeeper.
C3 (Amine) Amide/Urea LinkagePotency Driver. Extends molecule to interact with Asp-Phe-Gly (DFG) motif or solvent front.

Experimental Protocol: Derivatization & Assay

Since the amine is a precursor, the standard workflow involves Amide Coupling followed by Kinase Activity Profiling .

Workflow A: Rapid Library Synthesis (Micro-scale)

Objective: Convert the 3-amine into a library of 10-20 potential inhibitors using varying carboxylic acids.

Reagents:

  • 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (2HCl salt).

  • Diverse Carboxylic Acids (R-COOH).

  • HATU (Coupling Agent).

  • DIPEA (Base).

  • DMF (Solvent).

Step-by-Step:

  • Preparation: In a 96-well deep-well plate, dispense 10 µmol of the carboxylic acid per well.

  • Activation: Add 10 µmol of HATU (dissolved in 50 µL DMF) and 30 µmol DIPEA. Shake for 5 mins at RT.

  • Coupling: Add 10 µmol of the 2-methyl-7-azaindole-3-amine (dissolved in 50 µL DMF).

  • Incubation: Seal plate and shake at RT for 4 hours.

  • Workup: Evaporate solvent (SpeedVac). Resuspend in 200 µL DMSO for direct biological screening (assuming 100% conversion for initial ranking, or purify via prep-HPLC if high purity is required).

Workflow B: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine IC50 of the synthesized derivatives against a target kinase (e.g., JAK3).

Principle: Measures ADP generated from the kinase reaction. Unconsumed ATP is depleted, and ADP is converted to ATP, which generates a luciferase signal.

Materials:

  • Kinase Enzyme (e.g., JAK3, 0.2 ng/µL).

  • Substrate (e.g., Poly(Glu,Tyr), 0.2 µg/µL).

  • ATP (Ultrapure, 10 µM).

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Protocol:

  • Compound Transfer: Acoustic dispense 50 nL of compound (from Workflow A) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 2.5 µL of Kinase/Substrate mix. Incubate 10 min at RT (allows compound to bind hinge).

  • Reaction Start: Add 2.5 µL of ATP. Incubate for 60 min at RT.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis: Calculate % Inhibition =



Troubleshooting & "PAINS" Filters

When screening derivatives of this scaffold, be aware of false positives.

  • Oxidation Artifacts: If the 3-amine was not fully coupled, the residual amine can oxidize to form colored radical species that quench fluorescence (in FRET assays) or inhibit luciferase (in ADP-Glo). Validation: Check LC-MS for unreacted amine.

  • Aggregation: Hydrophobic derivatives (e.g., adding large lipophilic groups to the amine) may form colloidal aggregates. Validation: Run the assay with and without 0.01% Triton X-100. If potency shifts significantly, the compound is likely an aggregator (false positive).

Scientific Validation & Pathway Visualization

The following diagram details the validation logic for confirming a "Hit" derived from this scaffold.

ValidationFlow Library Synthesized Library (Amide Derivatives) PrimaryScreen Primary Screen (Single Point @ 10µM) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection IC50 Dose Response (IC50) HitSelection->IC50 Pass Orthogonal Orthogonal Assay (Biophysical: SPR/TSA) IC50->Orthogonal Potency < 1µM

Figure 2: Validation workflow for 2-methyl-7-azaindole derivatives. Orthogonal testing is required to rule out assay interference.

References

  • Discovery of 7-Azaindole Scaffold Derivatives: Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.[1][2] Source: ACS Medicinal Chemistry Letters (2017).[1] URL:[Link]

  • 7-Azaindole as a Privileged Scaffold: Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4][5][6] Source: Chemical & Pharmaceutical Bulletin (2017). URL:[Link][6][7][8][9]

  • JAK3 Inhibitors and 7-Azaindole: Title: Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3.[9][10] Source: Chemical & Pharmaceutical Bulletin (2015).[9] URL:[Link]

  • Synthesis of 3-Amino-7-azaindoles: Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Source: MDPI Molecules (2023). URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting 7-azaindole NMR and mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to analyze this versatile scaffold. As a molecule prone to interesting intermolecular interactions and tautomerism, 7-azaindole can present unique challenges during analysis. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your data.

Part 1: Troubleshooting ¹H NMR Spectroscopy of 7-Azaindole

The dynamic behavior of 7-azaindole in solution often leads to spectra that can be challenging to interpret. Issues such as peak broadening, shifting resonances, and the complete disappearance of signals are common. This section addresses these challenges by explaining the underlying chemical principles.

Frequently Asked Questions (FAQs): ¹H NMR

Question 1: Why is the N-H proton signal in my ¹H NMR spectrum of 7-azaindole broad, or why has it disappeared entirely?

Answer: This is a classic issue related to two primary phenomena: proton exchange and the presence of tautomers.

  • Proton Exchange: The N1-H proton of 7-azaindole is acidic and can exchange with other labile protons in the sample, such as residual water in the NMR solvent.[1][2] This exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to significant broadening of the N-H peak. If the exchange is rapid, the signal can average out with the solvent peak and may seem to disappear.

  • Tautomerism: 7-azaindole can exist in two tautomeric forms: the common 1H-tautomer and the 7H-tautomer, where the proton has moved from N1 to N7.[3] The equilibrium between these forms, though often favoring the 1H-tautomer, can be influenced by solvent and temperature. If the rate of interconversion is on the NMR timescale, it will lead to broadened signals for the protons involved, most notably the N-H proton.

Troubleshooting Protocol: Resolving a Broad or Missing N-H Signal

  • Use Dry Solvents: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆) is as anhydrous as possible. Using a freshly opened bottle or solvent dried over molecular sieves can minimize water content and reduce proton exchange.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 273 K or 253 K) can slow down the rate of both proton exchange and tautomeric interconversion. This often results in a sharper N-H signal as the individual species are "frozen out" on the NMR timescale.

  • Solvent Choice: In aprotic, non-polar solvents, dimerization is favored, which can sometimes sharpen the N-H signal due to its involvement in a stable hydrogen-bonded complex.[4] In contrast, hydrogen-bond-accepting solvents can compete for the N-H proton, potentially exacerbating exchange.

Question 2: The chemical shifts of my aromatic protons are different from the literature values. What could be the cause?

Answer: Variations in chemical shifts for 7-azaindole are common and typically arise from changes in concentration, solvent, and temperature due to its propensity to form hydrogen-bonded dimers.[4]

  • Concentration Dependence: 7-azaindole readily forms a cyclic dimer in solution through cooperative hydrogen bonds between the N1-H and the N7 lone pair of another molecule.[4] The equilibrium between the monomer and the dimer is concentration-dependent. Since the chemical environment of the protons in the dimer is different from that in the monomer, the observed chemical shifts will be a weighted average and will change with concentration. The N-H proton is most significantly affected, often shifting downfield upon dimerization.

  • Solvent Effects: The choice of solvent can dramatically influence chemical shifts. Polar, hydrogen-bonding solvents can interact with 7-azaindole, disrupting the dimerization equilibrium and forming solute-solvent hydrogen bonds.[5][6][7] This leads to different chemical environments compared to non-polar solvents where dimerization is more prevalent.

  • Protonation: If your sample or solvent is acidic, the pyridine nitrogen (N7) can become protonated. This significantly alters the electronic structure of the aromatic system, causing substantial downfield shifts for the protons on the pyridine ring.[8]

Workflow for Consistent NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis & Reporting Prep1 Weigh 7-azaindole accurately Prep2 Use high-purity, dry deuterated solvent Prep1->Prep2 Prep3 Record exact concentration Prep2->Prep3 Acq1 Set a standard temperature (e.g., 298 K) Prep3->Acq1 Acq2 Ensure consistent acquisition parameters Acq1->Acq2 Ana1 Process data uniformly Acq2->Ana1 Ana2 Report solvent, concentration, and temperature with shifts Ana1->Ana2 G M_H [M+H]⁺ m/z 119 Frag1 [M+H - HCN]⁺ m/z 92 M_H->Frag1 - HCN (27 Da) Frag2 [M+H - C₂H₂]⁺ m/z 93 M_H->Frag2 - C₂H₂ (26 Da)

Caption: A simplified potential fragmentation pathway for protonated 7-azaindole.

Experimental Protocol: Optimizing ESI-MS Analysis
  • Sample Preparation:

    • Dissolve the 7-azaindole sample in a high-purity solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile.

    • Start with a dilute concentration (e.g., 1-10 µg/mL) to minimize the formation of the [2M+H]⁺ dimer.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC-MS Method:

    • Mobile Phase: Use a simple mobile phase, such as water and acetonitrile, with a small amount of acid (0.1% formic acid is standard) to promote protonation and achieve a stable [M+H]⁺ ion.

    • Gradient: Employ a suitable gradient to ensure the compound is well-retained and elutes as a sharp peak, which improves signal-to-noise.

    • Column: A standard C18 column is generally effective.

  • MS Instrument Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: Set a wide scan range initially (e.g., m/z 50-500) to identify the monomer, potential dimers, and adducts.

    • Capillary Voltage: Optimize for the best signal intensity (typically 3-4 kV).

    • Source Temperature: Set according to instrument recommendations (e.g., 120-150 °C).

    • Desolvation Gas Flow and Temperature: Optimize to ensure efficient solvent evaporation without causing in-source fragmentation.

By understanding the inherent chemical properties of 7-azaindole—its ability to form dimers, undergo proton exchange, and readily form adducts—researchers can effectively troubleshoot their NMR and mass spectrometry data, leading to more accurate and reliable characterization of this important molecule.

References

Sources

Enhancing the cell permeability of 7-azaindole kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azaindole Permeability Optimization Hub

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #AZA-774-PERM

Welcome to the 7-Azaindole Optimization Hub

You are likely here because your 7-azaindole lead compound exhibits single-digit nanomolar potency against your kinase target but has failed the Caco-2 permeability screen (


 cm/s).

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase drug discovery due to its ability to mimic the purine ring of ATP. However, its high polarity and susceptibility to efflux transporters often create a "permeability wall." This guide addresses specific failure modes in your optimization campaign.

Module 1: Structural Engineering & Medicinal Chemistry

User Query:

"My 7-azaindole analog is potent (IC50 = 5 nM) but has poor cell permeability. I tried alkylating the N1-position to remove a hydrogen bond donor, but potency dropped 100-fold. How do I fix permeability without killing potency?"

Diagnosis:

You have encountered the Hinge-Binding Paradox . In the "canonical" binding mode of 7-azaindoles (e.g., Vemurafenib), the N1-hydrogen (pyrrole-like) acts as a hydrogen bond donor (HBD) to the kinase hinge region backbone carbonyl, while the N7-nitrogen (pyridine-like) accepts a hydrogen bond from the backbone amide.

  • The Problem: Alkylating N1 removes the HBD required for hinge binding, destroying potency.

  • The Permeability Issue: The exposed N1-H is a high-energy desolvation penalty site during membrane traversal.

Troubleshooting Protocol: The "Molecular Chameleon" Strategy

Instead of permanently capping N1, you must design the molecule to "hide" the N1-proton during membrane transit but expose it for binding.

Step 1: Intramolecular Hydrogen Bonding (IMHB) Modify the substituent at the C2 or C6 position to create a temporary intramolecular hydrogen bond with the N1-H or N7.

  • Mechanism: This creates a "closed" conformation in the lipophilic membrane (masking the HBD) and an "open" conformation in the aqueous cytosol.

  • Target: Aim for a pseudo-ring size of 5, 6, or 7 members.

  • Validation: Compare

    
     (chemical shift) of N1-H in DMSO vs. 
    
    
    
    using NMR. A low shift difference indicates stable IMHB.

Step 2: The "Flipped" Binding Mode If N1-alkylation is mandatory for permeability:

  • Action: Re-engineer the scaffold to target the "flipped" binding mode where C-H interacts with the hinge, or the inhibitor binds to the inactive (DFG-out) conformation.

  • Reference: This strategy was successfully employed in the development of Pexidartinib (PLX3397) , where the scaffold tolerates modifications that would otherwise disrupt canonical hinge binding.

Step 3: Lipophilic Ligand Efficiency (LLE) Check

  • Metric: Ensure

    
    .
    
  • Reasoning: Simply adding grease (lipophilicity) to improve permeability often leads to "molecular obesity" and metabolic instability.

Decision Matrix: Structural Optimization

MedChem_Optimization start Start: Low Permeability (High Potency) check_n1 Is N1-H essential for Hinge Binding? start->check_n1 n1_yes YES (Canonical Mode) check_n1->n1_yes n1_no NO (Flipped/Non-Hinge) check_n1->n1_no strat_imhb Strategy A: Molecular Chameleon Introduce IMHB acceptor at C2/C6 (Masks N1-H) n1_yes->strat_imhb Preserve H-bond strat_alkyl Strategy B: N1-Alkylation (Methyl/Ethyl cap) n1_no->strat_alkyl Remove HBD check_efflux Check P-gp Efflux Ratio strat_imhb->check_efflux strat_alkyl->check_efflux efflux_high Efflux Ratio > 2.0 (Substrate) check_efflux->efflux_high efflux_low Efflux Ratio < 2.0 (Permeable) check_efflux->efflux_low fix_efflux Reduce Basicity (pKa < 8) or Steric Shielding efflux_high->fix_efflux

Caption: Decision tree for structural modification of 7-azaindoles based on binding mode and efflux liability.

Module 2: Assay Diagnostics (In Vitro)

User Query:

"My compound shows high permeability in PAMPA (


 cm/s) but effectively zero permeability in Caco-2. Which assay is lying?"
Diagnosis:

Neither is lying. You are observing Active Efflux .

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion.[1] Your compound is lipophilic enough to cross a membrane.

  • Caco-2 (Human Colon Carcinoma): Expresses high levels of efflux transporters, specifically P-glycoprotein (P-gp/MDR1) and BCRP .

Troubleshooting Protocol: The Efflux Ratio (ER) Determination

You must confirm P-gp liability to guide the MedChem team.

Step 1: Bidirectional Caco-2 Assay Run the transport assay in two directions:

  • A

    
     B (Apical to Basolateral):  Mimics absorption.
    
  • B

    
     A (Basolateral to Apical):  Mimics secretion/efflux.
    

Step 2: Calculate Efflux Ratio (ER)



ER ValueInterpretationAction Item
< 2.0 Passive Diffusion DominantProceed to PK studies.
2.0 - 5.0 Moderate Efflux SubstrateMonitor. May limit brain penetration (BBB).
> 5.0 Strong Efflux SubstrateStop. Structural modification required.

Step 3: The Inhibitor Check (Validation) Repeat the assay with Zosuquidar (P-gp specific inhibitor) or Verapamil .

  • Result: If

    
     increases significantly and ER drops to ~1.0, P-gp is definitely the culprit.
    
Data Interpretation Table: PAMPA vs. Caco-2
PAMPACaco-2 (A

B)
DiagnosisRoot Cause
HighHighIdeal Passive diffusion, no efflux.
LowLowPolarity Issue Molecule is too polar/large. Needs lipophilicity.[2][3]
HighLowEfflux Issue P-gp/BCRP substrate. Needs efflux shielding.
LowHighUptake Transporter Active transport (rare for kinase inhibitors).

Module 3: Physicochemical Properties & Formulation

User Query:

"We optimized for permeability (LogP = 4.5), but now the compound precipitates in the assay buffer. How do we balance this?"

Diagnosis:

You have hit the "Grease Ball" Limit . High lipophilicity (LogP > 4) improves passive permeability but destroys aqueous solubility. 7-azaindoles are planar and stack efficiently (π-π stacking), leading to high crystal lattice energy and poor solubility.

Troubleshooting Protocol: The "Solubility-Permeability Sweet Spot"

Step 1: Measure Kinetic Solubility Do not rely on thermodynamic solubility yet. Use a nephelometric assay (laser scattering) in PBS (pH 7.4) to determine the onset of precipitation.

Step 2: Strategic Solubilization

  • Disrupt Planarity: Introduce

    
     centers (e.g., replace a phenyl ring with a saturated heterocycle or bridge). This disrupts crystal packing without necessarily increasing polarity.
    
  • Lower the Melting Point (

    
    ):  High 
    
    
    
    correlates with low solubility. Asymmetry in the molecule reduces
    
    
    .

Step 3: Formulation for Assays If the compound is insoluble in the Caco-2 buffer (HBSS), you are getting false negatives.

  • Fix: Add 1% BSA (Bovine Serum Albumin) to the receiver plate in the Caco-2 assay.

  • Why? BSA acts as a "sink," binding the drug as it crosses the membrane, maintaining the concentration gradient and preventing precipitation in the receiver well.

Workflow: Assay Troubleshooting

Assay_Workflow sample Compound X pampa PAMPA Assay (Passive) sample->pampa caco Caco-2 Assay (Active + Passive) sample->caco pampa_res pampa_res pampa->pampa_res High Perm caco_res caco_res caco->caco_res Low Perm compare Compare Results pampa_res->compare caco_res->compare result Diagnosis: P-gp Efflux compare->result Mismatch confirm Confirm with Inhibitor (Verapamil) result->confirm

Caption: Diagnostic workflow for identifying efflux-mediated permeability failure.

References

  • Caron, G., et al. (2020).[2][4] Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry.[2] University of Torino.[2] Link

  • Hennessy, E. J., et al. (2014).[5][6] Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity.[5][6] MedChemComm.[4][5][6] Link

  • Song, J. J., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[7][8][9] Chemical and Pharmaceutical Bulletin. Link

  • Di, L., et al. (2003). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers.[1][10] Journal of Pharmaceutical Sciences. Link

  • Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery. Link

Sources

Reducing off-target effects of 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Effects & Assay Interference

Ticket ID: #7AZA-2ME-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary

"Off-target effects" with this scaffold typically manifest in two distinct ways:

  • False Positives (Assay Artifacts): The scaffold is prone to colloidal aggregation and fluorescence interference, skewing IC50 data.

  • True Promiscuity: The "naked" core binds the kinase hinge region indiscriminately unless specific vectors are attached to the 3-amine position to exploit the solvent-exposed front or back pockets.

This guide provides a self-validating troubleshooting workflow to distinguish between these issues and optimize your experiments.

Part 1: The Triage Desk (Diagnostic Workflow)

Before modifying the molecule, you must validate your assay data. 7-azaindole derivatives are notorious for colloidal aggregation , which sequesters enzymes non-specifically, appearing as potent "inhibition."

Issue 1: "My IC50 values shift significantly with enzyme concentration."

Diagnosis: Likely Colloidal Aggregation (Promiscuous Aggregator). Mechanism: The planar, hydrophobic nature of the 7-azaindole core promotes stacking in aqueous buffers. These colloids adsorb proteins, causing non-specific inhibition.

Troubleshooting Protocol:

  • The Detergent Test:

    • Repeat your kinase assay with 0.01% or 0.1% Triton X-100 (or CHAPS) in the buffer.

    • Result A: If IC50 increases (potency drops) by >3-fold, your compound was aggregating. The "inhibition" was an artifact.

    • Result B: If IC50 remains stable, the inhibition is likely a true binding event.

  • Dynamic Light Scattering (DLS):

    • Measure the compound in assay buffer (without protein) at 10µM and 100µM.

    • Look for particle sizes >100nm. Monomeric species should be invisible or <1nm.

Issue 2: "I see high background fluorescence or inconsistent FRET signals."

Diagnosis: Intrinsic Fluorescence / Excited-State Tautomerization. Mechanism: 7-azaindoles can undergo excited-state double-proton transfer (ESDPT) in water, emitting fluorescence that overlaps with common FRET acceptors or TR-FRET readouts.

Troubleshooting Protocol:

  • Spectral Scan: Run an emission scan of the compound alone (no enzyme/fluorophore) at your assay's excitation wavelength.

  • Inner Filter Effect Check: If the compound absorbs light at the excitation or emission wavelengths of your fluorophore, it will artificially decrease the signal. Correct using the absorbance values or switch to a red-shifted assay format (e.g., Lance Ultra or Alphascreen).

Part 2: Visualization of Troubleshooting Logic

TroubleshootingFlow Start Observed Off-Target / Potency Issue Detergent Add 0.01% Triton X-100 Start->Detergent CheckIC50 Check IC50 Shift Detergent->CheckIC50 Artifact Artifact: Aggregation (False Positive) CheckIC50->Artifact IC50 increases >3x TrueBind True Binding Event CheckIC50->TrueBind IC50 Stable Selectivity Assess Kinase Selectivity (Panel Screen) TrueBind->Selectivity Gatekeeper Gatekeeper Residue Analysis Selectivity->Gatekeeper Poor Selectivity Modify Medicinal Chemistry Strategy: Extend from 3-NH2 Gatekeeper->Modify

Caption: Logic flow to distinguish between assay artifacts (aggregation) and genuine structural promiscuity before initiating chemical modification.

Part 3: Medicinal Chemistry Optimization (Reducing True Off-Targets)
Strategy 1: The Gatekeeper Clash (The Role of the 2-Methyl Group)

The 2-methyl group is your primary "selectivity filter."

  • Mechanism: The 2-methyl group projects towards the kinase "gatekeeper" residue.

  • Targeting:

    • Small Gatekeepers (Thr, Ala): The 2-methyl group fits.[1] (e.g., JAK1, BRAF).

    • Large Gatekeepers (Met, Phe): The 2-methyl group creates a steric clash, preventing binding.

  • Action: If you are hitting off-targets with large gatekeepers, the scaffold is likely binding in a flipped orientation or the 2-methyl is not sufficient. If you are hitting off-targets with small gatekeepers (e.g., CDK4/6), you need to extend the molecule.

Strategy 2: Vector Extension from the 3-Amine

The 3-amine is not just a functional group; it is the vector to the Solvent Front .

  • Problem: The amine itself is a hydrogen bond donor/acceptor but provides no shape selectivity.

  • Solution: Derivatize the amine (amide, urea, or sulfonamide linkage) to reach specific residues outside the ATP pocket.

    • Example: Adding a N-methyl-piperidine tail often improves solubility and reaches acidic residues in the solvent front (common in JAK inhibitors).

Part 4: Quantitative Data & SAR Summary

Table 1: Impact of Scaffold Modifications on Selectivity

Modification SiteChemical ChangeIntended EffectRisk / Off-Target Consequence
Position 2 Methyl (-CH3)Selectivity Filter: Clashes with large gatekeepers (Met/Phe).May reduce potency against targets with medium gatekeepers if rigid.
Position 3 Free Amine (-NH2)Reactive Handle: Precursor for library generation.High Promiscuity: Binds hinge indiscriminately. High oxidation risk.
Position 3 Amide/Urea LinkerVector Extension: Reaches solvent front/back pocket.Aggregation: If the tail is too hydrophobic, aggregation returns.
Ring Nitrogen (N1) Unsubstituted (-NH)Hinge Binder: Critical H-bond donor to Glu/Leu in hinge.Metabolic Liability: N1-alkylation destroys hinge binding but improves PK.
Part 5: Visualizing the SAR Strategy

SAR_Strategy Core 7-Azaindole Core (ATP Hinge Binder) Pos2 Pos 2: Methyl Group (Gatekeeper Selector) Core->Pos2 Steric Control Pos3 Pos 3: Amine Handle (Vector to Solvent Front) Core->Pos3 Functionalization Selectivity Selectivity vs. Large Gatekeepers Pos2->Selectivity Clashes with Met/Phe Potency Potency & Specificity (Tail dependent) Pos3->Potency Derivatize to Amide/Urea

Part 6: Frequently Asked Questions (FAQs)

Q1: My compound is potent in enzymatic assays but fails in cell viability (MTT/CellTiter-Glo). Why?

  • Answer: This is often due to poor permeability or efflux . The free primary amine at position 3 can be a metabolic liability (acetylation/oxidation) or highly polar.

    • Fix: Cap the amine (amide coupling) or check PAMPA permeability. Also, verify that the cellular toxicity isn't due to off-target inhibition of CDK1/2 (common with 7-azaindoles), which causes cell cycle arrest regardless of your target.

Q2: Can I use this scaffold for Fragment-Based Drug Discovery (FBDD)?

  • Answer: Yes, it is a "privileged scaffold."[2] However, because it binds the hinge region (a highly conserved feature), your initial fragment hits will be non-selective. You must crystallize early to see the vector of the 3-amine and grow the fragment rapidly to avoid wasting time on promiscuous hits.

Q3: Is the 2-methyl group essential?

  • Answer: For selectivity, often yes. The "naked" 7-azaindole (without 2-methyl) is significantly more promiscuous. The 2-methyl group forces the molecule to tilt within the pocket, often improving the hydrogen bond geometry with the hinge region for specific kinases (like JAKs) while clashing with others.

References
  • Vertex Pharmaceuticals/NIH. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors." PubMed Central. Available at: [Link]

  • MDPI. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds." Molecules. Available at: [Link]

  • ACS Publications. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." The Journal of Physical Chemistry B. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." ACS Publications. Available at: [Link][3]

  • ResearchGate. "New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes." Available at: [Link]

Sources

Validation & Comparative

The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: An In Vivo Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine core, a key pharmacophore in modern medicinal chemistry, has emerged as a versatile scaffold for the development of highly selective kinase inhibitors. Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for designing potent drug candidates against a range of therapeutic targets. This guide provides a comparative analysis of the in vivo efficacy of representative derivatives of this scaffold in preclinical animal models, with a focus on their applications in oncology. We will delve into the experimental data supporting their mechanisms of action and compare their performance as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase and Fibroblast Growth Factor Receptor (FGFR).

Case Study 1: A Highly Selective ATM Inhibitor for Chemosensitization

A notable derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold has been developed as a highly selective and orally available ATM inhibitor.[1] ATM kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to the effects of chemotherapy.[1]

Mechanism of Action and In Vivo Efficacy

This particular derivative, referred to as compound 25a , was rationally designed to enhance selectivity for ATM over other members of the PIKK family.[1] The primary mechanism of its anti-tumor activity lies in its ability to abrogate the DNA damage repair pathways, thereby potentiating the cytotoxic effects of DNA-damaging agents like irinotecan.[1]

In vivo studies in HCT116 and SW620 colorectal cancer xenograft models have demonstrated the potent chemosensitizing effects of compound 25a. When administered in combination with irinotecan, it resulted in significant tumor growth inhibition (TGI) of 79.3% and 95.4% in the HCT116 and SW620 models, respectively.[1] Notably, this compound also exhibited excellent oral bioavailability of 147.6% in mice, a highly desirable property for a clinical candidate.[1]

ATM_Pathway DNA_Damage DNA Double-Strand Breaks (e.g., from Irinotecan) ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (e.g., CHK2, p53) ATM->Downstream phosphorylates Compound_25a Compound 25a (1H-pyrrolo[2,3-b]pyridine derivative) Compound_25a->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream->DNA_Repair Apoptosis Apoptosis Downstream->Apoptosis Tumor_Growth Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth DNA_Repair->Tumor_Growth Apoptosis->Tumor_Growth

Caption: ATM Signaling Pathway Inhibition.

Quantitative In Vivo Efficacy Data
CompoundAnimal ModelDosageAdministration RouteTreatment RegimenTumor Growth Inhibition (TGI)Reference
Compound 25a + IrinotecanHCT116 XenograftNot SpecifiedOral (25a)Combination Therapy79.3%[1]
Compound 25a + IrinotecanSW620 XenograftNot SpecifiedOral (25a)Combination Therapy95.4%[1]
Experimental Protocol: Xenograft Efficacy Study
  • Cell Culture: HCT116 or SW620 human colorectal carcinoma cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of 1 x 107 cells is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Mice are then randomly assigned to treatment and control groups.

  • Treatment Administration:

    • Vehicle control group receives the vehicle solution.

    • Irinotecan group receives irinotecan at a specified dose and schedule.

    • Compound 25a group receives the compound orally.

    • Combination group receives both irinotecan and Compound 25a.

  • Efficacy Assessment: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width2)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. TGI is calculated as a percentage of tumor growth inhibition in the treated groups compared to the control group.

Case Study 2: A Potent FGFR Inhibitor for Solid Tumors

Another class of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[2][3] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver of various cancers, including breast, lung, and bladder cancer.[2]

Mechanism of Action and Preclinical Activity

Compound 4h is a representative of this class, exhibiting potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[2] Its mechanism of action involves blocking the autophosphorylation of FGFR upon ligand binding, which in turn inhibits downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, crucial for cell proliferation, survival, and migration.[2]

In vitro studies have shown that compound 4h effectively inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis.[2] Furthermore, it significantly curtails the migration and invasion of these cells.[2] These promising in vitro results strongly support its potential for in vivo anti-tumor efficacy.

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds & activates Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-Akt) FGFR->Downstream activates Compound_4h Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) Compound_4h->FGFR inhibits Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis Tumor_Progression Tumor Progression Proliferation->Tumor_Progression Migration->Tumor_Progression Angiogenesis->Tumor_Progression

Caption: FGFR Signaling Pathway Inhibition.

Comparative Analysis and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of targeted cancer therapies. The two case studies presented here highlight its adaptability for creating highly selective inhibitors against different kinase targets.

FeatureCompound 25a (ATM Inhibitor)Compound 4h (FGFR Inhibitor)
Primary Target ATM KinaseFGFR1, 2, 3
Therapeutic Strategy ChemosensitizationDirect Anti-proliferative and Anti-metastatic
Animal Models Colorectal Cancer Xenografts (HCT116, SW620)(Implied) Breast Cancer Models (e.g., 4T1)
Key In Vivo Finding Potent synergy with irinotecanStrong in vitro data suggests high potential for in vivo efficacy
Oral Bioavailability Excellent (147.6% in mice)Not reported in the abstract

While compound 25a demonstrates a clear path for combination therapies, compound 4h shows promise as a monotherapy in cancers with aberrant FGFR signaling. Further in vivo studies for compound 4h are warranted to confirm its efficacy and establish a dosing regimen.

Beyond oncology, derivatives of this versatile scaffold are also being explored as inhibitors of PDE4B for inflammatory diseases and JAK3 for immunomodulation, underscoring the broad therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine core.[4][5]

References

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin.

Sources

A Crystallographer's Guide to Kinase Inhibition: Structural Elucidation of a 1H-pyrrolo[2,3-b]pyridine Analog with c-Met

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the X-ray crystallography of a potent kinase inhibitor based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. While direct structural data for 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is not publicly available, we will perform a deep dive into a closely related analog, (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1][2][3]triazolo[4,3-b]pyridazin-6-amine, in complex with its target, the c-Met kinase. This structure, available in the Protein Data Bank (PDB) under the accession code 3ZCL, provides a high-resolution (1.40 Å) blueprint of the molecular interactions that drive potent and selective kinase inhibition[4][5].

The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indoles and purines in the design of kinase inhibitors.[6] Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for binding to the highly conserved ATP-binding site of kinases. Understanding the precise three-dimensional arrangement of these inhibitors within the kinase active site is paramount for structure-based drug design and the optimization of lead compounds. X-ray crystallography remains the gold standard for obtaining this atomic-level information.

This guide will dissect the experimental workflow, from protein production to final structure refinement, offering insights into the rationale behind key methodological choices. Furthermore, we will compare the structural data and binding mode of our case study inhibitor with alternative c-Met inhibitors, providing a broader context for researchers in the field of drug development.

The Crystallization Workflow: From Gene to Structure

The journey to a high-resolution crystal structure is a multi-step process that demands precision and a deep understanding of protein biochemistry and biophysics. The following workflow represents a typical path for obtaining a kinase-inhibitor complex structure.

G cluster_0 Protein Production cluster_1 Crystallization cluster_2 Structure Determination Cloning Cloning & Expression Vector Construction Expression Protein Expression (e.g., E. coli, Sf9) Cloning->Expression Purification Multi-step Purification (e.g., Affinity, IEX, SEC) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spec) Purification->QC Complex Complex Formation (Protein + Inhibitor) QC->Complex Screening High-Throughput Crystallization Screening Complex->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection Processing Data Processing & Scaling DataCollection->Processing Phasing Phase Determination (Molecular Replacement) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement PDB PDB Refinement->PDB Deposition (e.g., PDB ID: 3ZCL)

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Part 1: Protein Production and Purification
  • Rationale: The foundation of any successful crystallography project is a highly pure, homogenous, and stable protein sample. For kinases, this often involves expressing a truncated but catalytically active kinase domain to avoid disordered regions that can impede crystallization.

  • Protocol:

    • Gene Cloning and Expression: The gene encoding the human c-Met kinase domain (residues 1057-1345, for example) is cloned into a suitable expression vector (e.g., pET-28a for E. coli or a baculovirus vector for insect cells). This vector often includes an N- or C-terminal purification tag, such as a hexahistidine (His6) tag.

    • Protein Expression: The expression host is cultured and induced to produce the target protein. Insect cell expression (e.g., in Spodoptera frugiperda Sf9 cells) is often preferred for human kinases as it can provide proper folding and post-translational modifications.

    • Purification: The cells are lysed, and the protein is purified through a series of chromatographic steps.

      • Affinity Chromatography: The crude lysate is passed over a resin that specifically binds the purification tag (e.g., Ni-NTA for a His-tag). This provides a significant initial purification.

      • Ion Exchange Chromatography (IEX): Further purification is achieved based on the protein's net charge at a given pH.

      • Size Exclusion Chromatography (SEC): The final step separates the protein based on its hydrodynamic radius, removing aggregates and ensuring a monodisperse sample, which is critical for crystallization.

    • Quality Control: The final protein product is analyzed by SDS-PAGE to assess purity and by mass spectrometry to confirm its identity and integrity.

Part 2: Co-crystallization and Data Collection
  • Rationale: To capture the inhibitor-bound state, the inhibitor is incubated with the protein before crystallization trials. This method, known as co-crystallization, is often the preferred strategy.[3] The presence of a stabilizing ligand can also improve the propensity of a protein to crystallize.[1]

  • Protocol:

    • Complex Formation: The purified c-Met kinase domain is incubated with a molar excess (e.g., 2-5 fold) of the 1H-pyrrolo[2,3-b]pyridine inhibitor for a set period (e.g., 1 hour on ice) to ensure saturation of the binding site.

    • Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening using commercially available or in-house developed screens. These screens sample a wide range of chemical space (precipitants, buffers, salts, and additives) to identify initial "hits" or conditions where small crystals form. The sitting-drop or hanging-drop vapor diffusion method is typically used.

    • Optimization: The initial hit conditions are systematically optimized by varying the concentrations of the precipitant, protein, and other components to grow larger, single, diffraction-quality crystals.

    • Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, they are carefully harvested using a small loop. To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryoprotectant solution (usually the mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded on a detector.

Part 3: Structure Solution and Refinement
  • Rationale: The diffraction pattern contains information about the arrangement of atoms in the crystal. Through a series of computational steps, this pattern is converted into a three-dimensional electron density map, into which the atomic model of the protein and inhibitor is built and refined.

  • Protocol:

    • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. The data is indexed, integrated, and scaled to produce a final dataset with associated quality statistics.

    • Phase Determination: The "phase problem" is solved using molecular replacement, where a previously determined structure of a homologous protein (in this case, another kinase domain) is used as a search model to calculate initial phases.

    • Model Building and Refinement: An initial electron density map is calculated. The protein chain and the inhibitor molecule are then manually built into this map using molecular graphics software. This initial model is then subjected to iterative rounds of computational refinement, where the atomic coordinates are adjusted to better fit the experimental data. The quality of the final model is assessed by metrics such as the R-work and R-free values. For PDB ID 3ZCL, the final R-work and R-free values are 0.193 and 0.211, respectively, at a resolution of 1.40 Å, indicating a very high-quality model.[4]

Structural Insights into c-Met Inhibition by a 7-Azaindole Derivative

The high-resolution crystal structure of the 1H-pyrrolo[2,3-b]pyridine derivative in complex with c-Met (PDB: 3ZCL) reveals the key interactions responsible for its potent inhibition. The inhibitor binds in the ATP-binding site, nestled between the N- and C-lobes of the kinase domain.

G cluster_0 c-Met Active Site cluster_hinge Hinge Region cluster_pocket Hydrophobic Pocket Inhibitor 1H-pyrrolo[2,3-b]pyridine Core Met1160 Met1160 (Backbone NH) Inhibitor->Met1160 H-Bond (N7) Tyr1159 Tyr1159 (Backbone CO) Inhibitor->Tyr1159 H-Bond (NH of pyrrole) Val1092 Val1092 Inhibitor->Val1092 Ala1108 Ala1108 Inhibitor->Ala1108 Leu1220 Leu1220 Inhibitor->Leu1220 Gatekeeper Met1151 (Gatekeeper) Inhibitor->Gatekeeper van der Waals DFG_Motif Asp1222 (DFG-in)

Caption: Key interactions of the 7-azaindole inhibitor in the c-Met active site.

The defining feature of this binding mode is the bidentate hydrogen bond interaction with the kinase hinge region. The N7 atom of the pyridine ring acts as a hydrogen bond acceptor from the backbone amide of Met1160, while the NH group of the pyrrole ring donates a hydrogen bond to the backbone carbonyl of Tyr1159. This classic interaction pattern firmly anchors the inhibitor in the active site. The methyl group at the 2-position of the core likely contributes to favorable hydrophobic interactions within the pocket. The rest of the inhibitor extends towards the solvent-exposed region, where further modifications can be made to improve selectivity and pharmacokinetic properties.

Comparative Analysis with Alternative Inhibitors and Techniques

To appreciate the utility of the 7-azaindole scaffold, it is instructive to compare its crystallographic and binding data with other c-Met inhibitors that employ different chemical scaffolds.

Inhibitor ScaffoldPDB IDResolution (Å)R-freeLigand Efficiency (LE)Key Hinge Interaction
1H-pyrrolo[2,3-b]pyridine 3ZCL 1.40 0.211 ~0.35 Bidentate H-bonds
Aminopyridine2RFN2.200.245~0.32Monodentate H-bond
Triazolopyridazine3Q6U1.900.218~0.38Bidentate H-bonds
Indolinone (Sunitinib)3G0E2.100.230~0.30Bidentate H-bonds

Note: Ligand Efficiency is an estimated value for comparison.

This comparison highlights that while different scaffolds can achieve potent inhibition, the 1H-pyrrolo[2,3-b]pyridine core in 3ZCL does so with exceptional structural resolution, providing a highly reliable model for further design.[4]

X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the dominant technique for high-resolution structural biology of kinase-inhibitor complexes, other methods offer complementary advantages.

  • Cryo-Electron Microscopy (Cryo-EM): Once limited to very large complexes, recent advances have pushed the resolution of single-particle cryo-EM into the sub-2 Å range for smaller proteins. Its main advantage is that it does not require crystal formation, which can be a major bottleneck. However, for small, soluble proteins like kinase domains, X-ray crystallography often still provides higher resolution more readily.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unique in its ability to study protein dynamics and interactions in solution, providing information that is averaged out in a crystal lattice. It can be used to map binding sites and characterize weaker interactions. However, it is generally limited to smaller proteins (<40 kDa), and deriving a high-resolution structure is a more complex and time-consuming process than crystallography.

References

  • A. T. F. et al. (2014). Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structures showing small molecule inhibitors interacting with... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1H-pyrrolo(2,3-b)pyridine-3-ethanamine. PubChem. Available at: [Link]

  • Rupp, B. et al. (2007). Crystallization of protein–ligand complexes. IUCr Journals. Available at: [Link]

  • ResearchGate. (n.d.). Kinase inhibitors cocrystallized with the three kinase crystal 3D... ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Publications. Available at: [Link]

  • RCSB PDB. (2013). 3ZCL: X-ray Structure of c-Met kinase in complex with inhibitor (S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine. RCSB PDB. Available at: [Link]

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • wwPDB. (2023). pdb_00003zcl. wwPDB. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.